2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C16H15IN2O2 It is characterized by the presence of an iodine atom, a methoxyphenyl group, and a benzohydrazide moiety
Vorbereitungsmethoden
The synthesis of 2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 4-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide include other benzohydrazide derivatives with different substituents. For example:
- 2-iodo-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide
- 2-iodo-N’-[(E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of 2-iodo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide lies in its specific combination of functional groups, which can influence its properties and behavior in various contexts.
Eigenschaften
Molekularformel |
C16H15IN2O2 |
---|---|
Molekulargewicht |
394.21 g/mol |
IUPAC-Name |
2-iodo-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H15IN2O2/c1-11(12-7-9-13(21-2)10-8-12)18-19-16(20)14-5-3-4-6-15(14)17/h3-10H,1-2H3,(H,19,20)/b18-11+ |
InChI-Schlüssel |
UILHCSSSQHFRJE-WOJGMQOQSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1I)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.